Methimepip dihydrobromide Methimepip dihydrobromide
Brand Name: Vulcanchem
CAS No.: 817636-54-7
VCID: VC0005379
InChI: InChI=1S/C10H17N3.2BrH/c1-13-4-2-9(3-5-13)6-10-7-11-8-12-10;;/h7-9H,2-6H2,1H3,(H,11,12);2*1H
SMILES: CN1CCC(CC1)CC2=CN=CN2.Br.Br
Molecular Formula: C10H19Br2N3
Molecular Weight: 341.09 g/mol

Methimepip dihydrobromide

CAS No.: 817636-54-7

Cat. No.: VC0005379

Molecular Formula: C10H19Br2N3

Molecular Weight: 341.09 g/mol

* For research use only. Not for human or veterinary use.

Methimepip dihydrobromide - 817636-54-7

CAS No. 817636-54-7
Molecular Formula C10H19Br2N3
Molecular Weight 341.09 g/mol
IUPAC Name 4-(1H-imidazol-5-ylmethyl)-1-methylpiperidine;dihydrobromide
Standard InChI InChI=1S/C10H17N3.2BrH/c1-13-4-2-9(3-5-13)6-10-7-11-8-12-10;;/h7-9H,2-6H2,1H3,(H,11,12);2*1H
Standard InChI Key XTJPHXJFOFOXJG-UHFFFAOYSA-N
SMILES CN1CCC(CC1)CC2=CN=CN2.Br.Br
Canonical SMILES CN1CCC(CC1)CC2=CN=CN2.Br.Br

Chemical Identity and Structural Characteristics

Methimepip dihydrobromide belongs to the piperidine derivative family, featuring a 4-(1H-imidazol-5-ylmethyl)-1-methylpiperidine structure. The compound’s IUPAC name, 4-(1H-imidazol-5-ylmethyl)-1-methylpiperidine, reflects its core components: a methyl-substituted piperidine ring linked to an imidazole moiety via a methylene bridge. The dihydrobromide salt form enhances its stability and solubility in polar solvents such as dimethyl sulfoxide (DMSO).

Molecular and Crystallographic Data

Key physicochemical properties include:

PropertyValue
CAS No.151070-80-3
Molecular FormulaC10H17N32HBr\text{C}_{10}\text{H}_{17}\text{N}_3 \cdot 2\text{HBr}
Molecular Weight179.26 g/mol
SMILESCN1CCC(CC1)CC2=CN=CN2.Br.Br
InChI KeyKIAVPENCSGKVQP-UHFFFAOYSA-N
Purity>98% (HPLC)
SolubilitySoluble in DMSO

The crystalline structure of Methimepip dihydrobromide contributes to its hygroscopic nature, necessitating storage at 0–4°C in anhydrous conditions to prevent deliquescence .

Synthesis and Optimization

Synthetic Pathways

Methimepip is synthesized via a multi-step protocol typical of piperidine derivatives. A representative route involves:

  • Alkylation of 1-methylpiperidine with a protected imidazole-methyl halide.

  • Deprotection and salt formation using hydrobromic acid (HBr) to yield the dihydrobromide salt.

Gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy are employed to monitor reaction progress and verify product identity. Patent literature highlights the challenges of synthesizing stable salts, noting that dihydrobromide forms, while pharmacologically active, exhibit hygroscopicity exceeding 50% under humid conditions .

Comparative Stability of Salt Forms

Stability studies comparing Methimepip dihydrobromide to alternative salts (e.g., dioxalate) reveal significant differences:

PropertyDihydrobromideDioxalate
Hygroscopicity50–130% weight gain13–15% weight gain
Thermal StabilityDegrades at 80°CStable at 80°C for 1 week
Storage Conditions0–4°C, anhydrousRoom temperature, dry air

The dioxalate form’s superior stability underscores its advantages in pharmaceutical manufacturing, though the dihydrobromide variant remains preferred for in vitro studies due to its solubility profile .

Pharmacological Profile and Mechanism of Action

Histamine H3 Receptor Agonism

Methimepip dihydrobromide exhibits nanomolar affinity for the human H3 receptor (pKi=9.0\text{pKi} = 9.0), with >1,000-fold selectivity over H1, H2, and H4 receptors (pKi<5.0\text{pKi} < 5.0). Functional assays using guinea pig ileum demonstrate potent inhibition of electric field stimulation (EFS)-evoked contractions (pD2=8.26\text{pD}_2 = 8.26), confirming its efficacy as a full agonist.

Signal Transduction and Selectivity

In HEK-293 cells expressing recombinant H3R, Methimepip activates [35S]GTPγS[^{35}\text{S}]\text{GTP}\gamma\text{S} binding with an EC50\text{EC}_{50} of ~1 nM, achieving 75% of histamine’s maximal response. Notably, it exhibits reduced efficacy in β-arrestin recruitment (EC50=17 nM,50% activity\text{EC}_{50} = 17 \text{ nM}, 50\% \text{ activity}), suggesting biased agonism that may limit receptor desensitization .

Applications in Biomedical Research

Neurological Disorders

Methimepip’s H3R agonism modulates histaminergic neurotransmission, making it a candidate for treating sleep-wake disorders, epilepsy, and cognitive deficits. Preclinical studies highlight its ability to cross the blood-brain barrier, though its hygroscopicity complicates formulation for in vivo use .

Metabolic and Immune Modulation

Emerging evidence suggests H3R involvement in insulin secretion and immune cell regulation. Methimepip’s poor substrate affinity for histamine N-methyltransferase (HNMT) prolongs its central effects, offering potential in metabolic syndrome research .

Challenges and Future Directions

While Methimepip dihydrobromide’s selectivity and potency are well-established, its physicochemical limitations necessitate salt form optimization for clinical translation. Comparative studies of dioxalate and hydrobromide salts highlight trade-offs between stability and solubility, guiding future formulation efforts .

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